molecular formula C9H13BrN2O2 B12959578 (2-Bromo-3,4-dimethoxybenzyl)hydrazine

(2-Bromo-3,4-dimethoxybenzyl)hydrazine

Katalognummer: B12959578
Molekulargewicht: 261.12 g/mol
InChI-Schlüssel: ZJDMFGBEQTVPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-3,4-dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H13BrN2O2 It is characterized by the presence of a bromine atom, two methoxy groups, and a hydrazine moiety attached to a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the electrophilic bromination of 3,4-dimethoxytoluene using bromine in a non-polar solvent, followed by a free radical bromination reaction to introduce the bromine atom at the benzylic position . The resulting intermediate, 2-bromo-3,4-dimethoxybenzyl bromide, is then reacted with hydrazine to form (2-Bromo-3,4-dimethoxybenzyl)hydrazine.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Bromo-3,4-dimethoxybenzyl)hydrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrazones: Formed by condensation with aldehydes or ketones.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-3,4-dimethoxybenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-3,4-dimethoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

    (2-Bromo-4,5-dimethoxybenzyl)hydrazine: Similar structure but different substitution pattern on the benzene ring.

    (2-Bromo-3,4-dimethoxybenzyl)amine: Lacks the hydrazine moiety, leading to different chemical properties.

Uniqueness: (2-Bromo-3,4-dimethoxybenzyl)hydrazine is unique due to the presence of both the bromine atom and the hydrazine moiety, which confer distinct reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C9H13BrN2O2

Molekulargewicht

261.12 g/mol

IUPAC-Name

(2-bromo-3,4-dimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C9H13BrN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3

InChI-Schlüssel

ZJDMFGBEQTVPDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)CNN)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.